molecular formula C16H21N7O5S B15188845 (4R)-3-[(2S)-3-(1H-imidazol-5-yl)-2-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]propanoyl]-1,3-thiazolidine-4-carboxamide CAS No. 128055-87-8

(4R)-3-[(2S)-3-(1H-imidazol-5-yl)-2-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]propanoyl]-1,3-thiazolidine-4-carboxamide

Cat. No.: B15188845
CAS No.: 128055-87-8
M. Wt: 423.4 g/mol
InChI Key: YZOAIMIYGPLRLH-DCAQKATOSA-N
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Description

The compound (4R)-3-[(2S)-3-(1H-imidazol-5-yl)-2-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]propanoyl]-1,3-thiazolidine-4-carboxamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including an imidazole ring, a thiazolidine ring, and a diazinane ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-3-[(2S)-3-(1H-imidazol-5-yl)-2-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]propanoyl]-1,3-thiazolidine-4-carboxamide involves several steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or an amine.

    Formation of the Thiazolidine Ring: The thiazolidine ring is typically formed by the reaction of cysteine with an aldehyde or ketone.

    Formation of the Diazinane Ring: The diazinane ring can be synthesized through the cyclization of a suitable diamine with a diketone.

    Coupling Reactions: The final compound is obtained by coupling the synthesized rings through amide bond formation, using reagents such as carbodiimides (e.g., EDCI) and catalysts like DMAP.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the imidazole ring, potentially converting it to an imidazoline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring may yield sulfoxides, while reduction of the imidazole ring may produce imidazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s structural features may enable it to interact with various biomolecules, such as proteins and nucleic acids. This makes it a potential candidate for studying enzyme inhibition, protein-ligand interactions, and other biochemical processes.

Medicine

The compound’s potential medicinal applications include its use as a drug candidate for treating various diseases. Its unique structure may allow it to target specific enzymes or receptors, making it a promising lead compound in drug discovery.

Industry

In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups. It may also find use in catalysis or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (4R)-3-[(2S)-3-(1H-imidazol-5-yl)-2-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]propanoyl]-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4R)-3-[(2S)-3-(1H-imidazol-5-yl)-2-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]propanoyl]-1,3-thiazolidine-4-carboxamide
  • 4-(1H-Imidazol-1-yl)aniline
  • 1-(4-Aminophenyl)-1H-imidazole
  • 4-(Imidazol-1-yl)phenol

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and rings, which confer distinct chemical properties and reactivity

Properties

CAS No.

128055-87-8

Molecular Formula

C16H21N7O5S

Molecular Weight

423.4 g/mol

IUPAC Name

(4R)-3-[(2S)-3-(1H-imidazol-5-yl)-2-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]propanoyl]-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C16H21N7O5S/c1-22-12(24)3-9(21-16(22)28)14(26)20-10(2-8-4-18-6-19-8)15(27)23-7-29-5-11(23)13(17)25/h4,6,9-11H,2-3,5,7H2,1H3,(H2,17,25)(H,18,19)(H,20,26)(H,21,28)/t9-,10-,11-/m0/s1

InChI Key

YZOAIMIYGPLRLH-DCAQKATOSA-N

Isomeric SMILES

CN1C(=O)C[C@H](NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CSC[C@H]3C(=O)N

Canonical SMILES

CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CSCC3C(=O)N

Origin of Product

United States

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